Homosulphasalazine
Description
The provided evidence focuses on sulfasalazine, a sulfonamide-class drug composed of 5-aminosalicylic acid (5-ASA) linked to sulfapyridine via an azo bond. It is primarily used to treat inflammatory bowel disease (IBD), including ulcerative colitis and Crohn’s disease, as well as rheumatoid arthritis . Sulfasalazine acts as a prodrug: colonic bacterial enzymes cleave the azo bond to release 5-ASA (anti-inflammatory) and sulfapyridine (antibacterial). Its efficacy is attributed to 5-ASA’s inhibition of prostaglandin synthesis and interference with arachidonic acid metabolism via the lipoxygenase pathway . Common adverse effects include nausea, headache, and hemolysis, often linked to elevated sulfapyridine serum levels .
Properties
CAS No. |
73536-01-3 |
|---|---|
Molecular Formula |
C19H16N4O5S |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
2-[2-hydroxy-5-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]phenyl]acetic acid |
InChI |
InChI=1S/C19H16N4O5S/c24-17-9-6-15(11-13(17)12-19(25)26)22-21-14-4-7-16(8-5-14)29(27,28)23-18-3-1-2-10-20-18/h1-11,24H,12H2,(H,20,23)(H,25,26) |
InChI Key |
GQPHDIQDQKAOCJ-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)CC(=O)O |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)CC(=O)O |
Synonyms |
2-hydroxy-5(4-(((2-pyridiny)amino)sulphonyl)phenylazo)-benzeneacetic acid homosulphasalazine Ph CH 44A |
Origin of Product |
United States |
Comparison with Similar Compounds
Analytical and Stability Considerations
- Purity Testing : HPLC methods (e.g., Inertsil ODS column, pH 4.8 buffer) are validated to detect sulfasalazine impurities, including salicylic acid and sulfapyridine derivatives .
- Stability : Sulfasalazine is incompatible with folic acid in fixed-dose combinations due to pH-dependent degradation, necessitating separate administration .
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